molecular formula C14H19NO3 B180575 Ethyl 4-benzylmorpholine-2-carboxylate CAS No. 107904-08-5

Ethyl 4-benzylmorpholine-2-carboxylate

Cat. No.: B180575
CAS No.: 107904-08-5
M. Wt: 249.3 g/mol
InChI Key: JDVADOGJQJZIOJ-UHFFFAOYSA-N
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Description

Ethyl 4-benzylmorpholine-2-carboxylate (CAS: 107904-08-5 or 135072-32-1, molecular formula: C₁₄H₁₉NO₃) is a morpholine derivative featuring a benzyl substituent at the C4 position and an ethyl ester group at the C2 position of the morpholine ring . It is widely utilized as a chiral intermediate in pharmaceutical synthesis, particularly for enantioselective production of reboxetine analogs, which are norepinephrine reuptake inhibitors used in treating depression . The compound’s structure enables stereochemical control during enzyme-catalyzed kinetic resolution, as demonstrated in the synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids . Commercial availability in varying quantities (1g–25g) highlights its industrial relevance .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-benzylmorpholine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-17-14(16)13-11-15(8-9-18-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVADOGJQJZIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30910582
Record name Ethyl 4-benzylmorpholine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135072-32-1, 107904-08-5
Record name Ethyl 4-(phenylmethyl)-2-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135072-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-benzylmorpholine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The preparation of Ethyl 4-benzylmorpholine-2-carboxylate involves the benzylation of morpholine followed by esterification . Specifically, morpholine reacts with benzyl bromide under basic conditions to form benzylated morpholine. This intermediate is then esterified to produce this compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Ethyl 4-benzylmorpholine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-benzylmorpholine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-benzylmorpholine-2-carboxylate involves the inhibition of neurotransmitter reuptake. It is more potent than reboxetine in inhibiting the reuptake of norepinephrine and dopamine . The compound acts on molecular targets such as norepinephrine and dopamine transporters, blocking their function and increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, applications, and distinctions between Ethyl 4-benzylmorpholine-2-carboxylate and analogous compounds:

Compound Name CAS Number Molecular Formula Key Structural Features Applications/Synthesis Role
This compound 135072-32-1 C₁₄H₁₉NO₃ Benzyl (C4), ethyl ester (C2) Chiral intermediate for reboxetine analogs
(S)-Ethyl 4-Boc-morpholine-2-carboxylate 2381834-45-1 C₁₂H₂₁NO₅ Boc-protected amine (C4), ethyl ester (C2) Peptide synthesis; chiral building block
Dimethyl 3,3'-(benzylazanediyl)dipropanoate 793-19-1 C₁₃H₁₇NO₄ Benzyl-linked azanediyl, dual ester groups Potential ligand or catalyst precursor
Benzyl 2-(aminomethyl)morpholine-4-carboxylate 317365-31-4 C₁₃H₁₈N₂O₃ Aminomethyl (C2), benzyl ester (C4) Pharmaceutical intermediate
Ethyl 4-chlorocinnamate N/A C₁₁H₁₁ClO₂ Chloro-substituted aromatic ring, ethyl ester Antimicrobial agent precursor

Key Differences and Implications

Substituent Effects :

  • The benzyl group in this compound enhances lipophilicity, favoring blood-brain barrier penetration in CNS-targeting drugs. In contrast, the Boc group in (S)-Ethyl 4-Boc-morpholine-2-carboxylate provides steric protection for amines, enabling controlled deprotection in peptide synthesis .
  • Chlorine in Ethyl 4-chlorocinnamate increases electrophilicity, making it reactive in nucleophilic substitutions, whereas the morpholine ring in the parent compound offers hydrogen-bonding capacity for enzymatic recognition .

Stereochemical Utility: this compound’s morpholine ring allows for enantioselective resolution via enzymes, a feature absent in non-chiral analogs like Dimethyl 3,3'-(benzylazanediyl)dipropanoate .

Stability and Reactivity: The ethyl ester in this compound is prone to hydrolysis under basic conditions, necessitating careful handling. Aminomethyl substitution in Benzyl 2-(aminomethyl)morpholine-4-carboxylate introduces a reactive primary amine, expanding its utility in conjugation reactions .

Biological Activity

Ethyl 4-benzylmorpholine-2-carboxylate is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a morpholine ring with a benzyl substituent and an ethyl carboxylate group. This unique structure allows for diverse chemical reactivity, influencing its biological activity. The compound's molecular formula is C13H17NO2C_{13}H_{17}NO_2, and its IUPAC name is this compound.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The compound can interact with specific enzymes and receptors, influencing their activity:

  • Nitric Oxide Synthase Modulation : this compound has been shown to affect nitric oxide production, which plays a critical role in inflammation and immune responses. It may enhance or inhibit the activity of inducible nitric oxide synthase (iNOS), leading to altered levels of nitric oxide in various physiological contexts .
  • Cytokine Production : The compound may influence the synthesis of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8), indicating its relevance in inflammatory pathways.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityKey Findings
Anti-inflammatoryModulates nitric oxide production; affects IL-6 and IL-8 synthesis.
Enzyme inhibitionBinds to specific enzymes, modulating their activity in biochemical pathways.
Drug developmentPotential lead compound for anti-inflammatory drugs targeting nitric oxide pathways.

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of this compound on a model of acute inflammation. The results demonstrated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Cytokine Modulation

In vitro experiments showed that treatment with this compound resulted in decreased levels of IL-6 and IL-8 in cultured macrophages. This modulation indicates that the compound may play a role in regulating immune responses during inflammatory conditions.

Research Findings

Research indicates that this compound exhibits promising pharmacological properties. Its ability to interact with nitric oxide synthase and modulate cytokine production positions it as a candidate for further development into therapeutic agents targeting inflammatory diseases.

Future Directions

Further studies are necessary to elucidate the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, toxicity, and long-term effects will be crucial for assessing its viability as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-benzylmorpholine-2-carboxylate
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